molecular formula C16H13NO3 B2384991 Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate CAS No. 2365418-99-9

Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate

Katalognummer: B2384991
CAS-Nummer: 2365418-99-9
Molekulargewicht: 267.284
InChI-Schlüssel: WPUBONXUJZTWKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 13-amino-2-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate is a tricyclic compound featuring a complex fused-ring system. Its structure includes a 2-oxa (oxygen-containing) ring, a 13-amino substituent, and a methyl ester group at position 7.

Eigenschaften

IUPAC Name

methyl 3-aminobenzo[b][1]benzoxepine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO3/c1-19-16(18)13-9-10-8-11(17)6-7-14(10)20-15-5-3-2-4-12(13)15/h2-9H,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUBONXUJZTWKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=CC(=C2)N)OC3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multi-step organic reactions starting from simpler precursors. One common approach is the cyclization of appropriately substituted benzene derivatives followed by functional group modifications. The reaction conditions often require the use of strong bases or acids, high temperatures, and specific catalysts to achieve the desired cyclization and functionalization.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reduction reactions may use hydrogen gas (H2) in the presence of a palladium catalyst or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential of methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate in anticancer research. Compounds with similar structural motifs have been evaluated for their antiproliferative effects against various cancer cell lines.

  • Case Study : A series of derivatives based on similar tricyclic structures demonstrated significant cytotoxicity against human cancer cell lines such as HCT-116 and MCF-7, with IC50 values ranging from 1.9 to 7.52 μg/mL . This suggests that modifications to the core structure could enhance biological activity.

Antimicrobial Properties

The compound's potential as an antimicrobial agent is another area of active research. The structural features of methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate may contribute to its effectiveness against various pathogens.

  • Research Findings : Similar compounds have been synthesized and tested for their ability to inhibit bacterial growth and have shown promising results against multidrug-resistant strains . This highlights the importance of exploring this compound's derivatives for enhanced antimicrobial activity.

Wirkmechanismus

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s unique features are best understood through comparison with analogs sharing the tricyclo[9.4.0.0³,⁸]pentadecaheptaene framework. Key differences lie in substituent types, functional groups, and heteroatom placement.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Modifications Functional Groups Molecular Weight (g/mol) Key Applications/Properties References
Methyl 13-amino-2-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,4,6,9,11,13-heptaene-9-carboxylate 13-amino, 9-methyl ester Amino, ester Not reported Synthetic intermediate, bioactive potential
Methyl 13-nitro-2-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,4,6,9,11,13-heptaene-9-carboxylate (QL-4912) 13-nitro, 9-methyl ester Nitro, ester Not reported High-purity (98%) synthetic intermediate
13-Amino-9-methyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaen-10-one 13-amino, 9-methyl, 10-ketone Amino, ketone, azacycle Not reported Bioactive compound (e.g., CNS targeting)
12-Chloro-9-oxo-2-oxatricyclo[9.4.0.0³,⁸]pentadeca-1(15),3,5,7,11,13-hexaene-6-carboxylic acid 12-chloro, 9-oxo, 6-carboxylic acid Carboxylic acid, ketone, chloro 288.7 Pharmaceutical intermediate
5-Methyl-13-nitro-9-octyl-2-oxa-9-azatricyclo[9.4.0.0³,⁸]pentadeca-1(11),3,4,6,12,14-hexaen-10-one 5-methyl, 13-nitro, 9-octyl, 10-ketone Nitro, ketone, alkyl chain Not reported Solubility-modulated bioactive agent

Key Research Findings

Substituent Effects on Reactivity and Bioactivity: The 13-nitro analog (QL-4912) exhibits higher synthetic utility due to its stability and 98% purity, whereas the 13-amino derivative may offer enhanced hydrogen-bonding capacity, critical for receptor interactions .

Role of Heteroatoms :

  • The 9-aza (nitrogen) substitution in ’s compound introduces a basic site, enabling protonation at physiological pH, a feature absent in the oxygen-only 2-oxa analogs. This modification is pivotal for metal chelation in imaging agents .

Synthetic Methodologies :

  • Microwave-assisted synthesis () and HPLC purification are commonly employed for tricyclic systems, ensuring high yields and purity .

Structural Dynamics :

  • Crystallographic tools like SHELX and ORTEP () are critical for resolving the anisotropic displacement parameters of these rigid, fused-ring systems, aiding in conformational analysis .

Biologische Aktivität

Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate (CAS Number: 2365418-99-9) is a synthetic compound with a complex molecular structure characterized by the formula C16H13NO3 and a molar mass of 267.28 g/mol. This compound belongs to the family of tricyclic compounds and has garnered interest due to its potential biological activities.

PropertyValue
Molecular FormulaC16H13NO3
Molar Mass267.28 g/mol
Boiling Point468.0 ± 45 °C
Density1.297 ± 0.06 g/cm³
pKa3.93 ± 0.20

Research indicates that Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate may exert its biological effects through various mechanisms, including enzyme inhibition and receptor modulation. Notably, studies have shown its interaction with lysosomal phospholipase A2 (PLA2G15), which is implicated in phospholipidosis—a pathological condition characterized by the accumulation of phospholipids in lysosomes .

In Vitro Studies

In vitro assays have demonstrated that this compound can inhibit PLA2G15 activity effectively, suggesting its potential role as a therapeutic agent in conditions where phospholipidosis is a concern . The inhibition of PLA2G15 by cationic amphiphilic compounds like Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate could serve as a predictive marker for drug-induced toxicity .

Case Studies and Research Findings

  • Pharmacological Screening : A study assessing various compounds for their ability to inhibit PLA2G15 found that Methyl 13-amino-2-oxatricyclo[9.4.0.0^{3,8}]pentadeca-1(15),3(8),4,6,9,11,13-heptaene-9-carboxylate exhibited significant inhibitory action with an IC50 value indicating its potency in preventing phospholipid accumulation in cellular models .
  • Toxicological Implications : The compound's role in phospholipidosis highlights its potential implications in drug development and safety assessments, where understanding the interactions with lysosomal enzymes can inform on the safety profiles of new therapeutics .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.